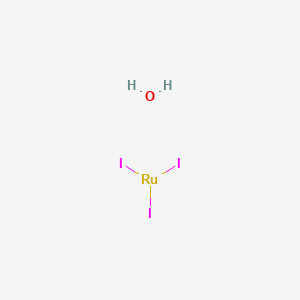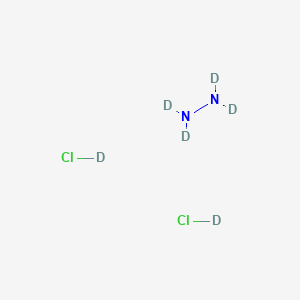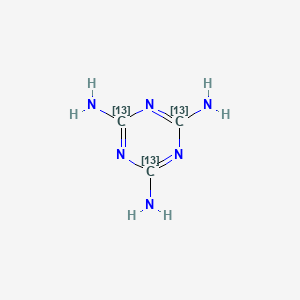
Iodure de ruthénium(III) hydraté
Vue d'ensemble
Description
Ruthenium(III) iodide hydrate is a chemical compound with the formula RuI₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound is part of the broader family of ruthenium halides and is known for its dark brown or black solid appearance. Ruthenium(III) iodide hydrate is commonly used as a starting material in various chemical reactions and research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Combination: Ruthenium(III) iodide hydrate can be synthesized by directly combining ruthenium metal with iodine in the presence of water. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of ruthenium(III) chloride with potassium iodide in an aqueous solution. The reaction mixture is heated in a sealed vessel at high pressure and temperature, leading to the formation of ruthenium(III) iodide hydrate.
Industrial Production Methods: In an industrial setting, ruthenium(III) iodide hydrate is often produced through large-scale hydrothermal synthesis or direct combination methods. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Types of Reactions:
Oxidation: Ruthenium(III) iodide hydrate can undergo oxidation reactions to form higher oxidation state ruthenium compounds, such as ruthenium(V) iodide.
Reduction: The compound can also be reduced to lower oxidation state ruthenium species, such as ruthenium(I) iodide.
Substitution: Ruthenium(III) iodide hydrate can participate in substitution reactions where iodide ions are replaced by other ligands, leading to the formation of various ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are employed.
Substitution: Various ligands, such as ammonia or phosphines, can be used to replace iodide ions.
Major Products Formed:
Oxidation: Ruthenium(V) iodide (RuI₅)
Reduction: Ruthenium(I) iodide (RuI)
Substitution: Various ruthenium complexes with different ligands
Applications De Recherche Scientifique
Ruthenium(III) iodide hydrate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis reactions, such as the acetalization of aldehydes and ketones.
Material Science: The compound is utilized in the synthesis of ruthenium nanoparticles, which have applications in electronics and catalysis.
Biology and Medicine: Ruthenium(III) iodide hydrate is explored for its potential use in cancer therapy and as a contrast agent in medical imaging.
Industrial Applications: It is employed in the production of ruthenium-based catalysts for industrial processes, such as hydrogenation and oxidation reactions.
Mécanisme D'action
Target of Action
Ruthenium(III) iodide hydrate is a catalyst that is used in various chemical reactions . It is also being studied for its potential anticancer properties . The primary targets of Ruthenium(III) iodide hydrate are cancer cells, specifically human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .
Mode of Action
Ruthenium(III) iodide hydrate interacts with its targets through a process known as coordination chemistry . In the case of cancer cells, it has been found that Ruthenium(III) iodide hydrate complexes can release reactive oxygen species intracellularly, which could indicate that they are involved in cell apoptosis .
Biochemical Pathways
It is known that the compound interacts with dna, albumin, and apotransferrin . The generation of reactive oxygen species suggests that Ruthenium(III) iodide hydrate may affect oxidative stress pathways .
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
The result of Ruthenium(III) iodide hydrate’s action is the potential induction of apoptosis in cancer cells . This is due to the intracellular release of reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .
Action Environment
The action of Ruthenium(III) iodide hydrate can be influenced by environmental factors such as temperature and pH . For example, the stability of the compound in solution can be affected by the pH of the environment . Additionally, the compound is stored at a temperature of 2-8°C , suggesting that temperature could also influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
Ruthenium(III) iodide hydrate has been found to interact with various biomolecules. For instance, it has been reported to form complexes with triazolopyrimidines . These complexes have been found to exhibit cytotoxic activity against certain cancer cell lines, including MCF-7 and HeLa cells .
Cellular Effects
Ruthenium(III) iodide hydrate and its complexes have been found to have significant effects on various types of cells. For instance, they have been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . This suggests that Ruthenium(III) iodide hydrate could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that its cytotoxic activity could be related to the generation of reactive oxygen species, which interact with cellular components and may cause damage to biomolecules such as DNA .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Comparaison Avec Des Composés Similaires
Ruthenium(III) chloride (RuCl₃)
Ruthenium(III) bromide (RuBr₃)
Ruthenium(III) fluoride (RuF₃)
Propriétés
IUPAC Name |
triiodoruthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLIQGJRXPCWLY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ru](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I3ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746508 | |
| Record name | Triiodoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208346-20-7 | |
| Record name | Triiodoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium triiodide, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)



![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)





![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)
